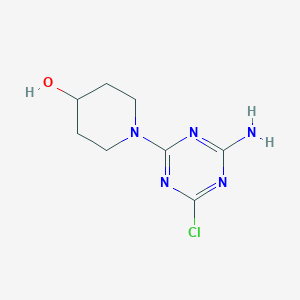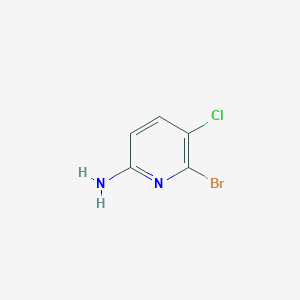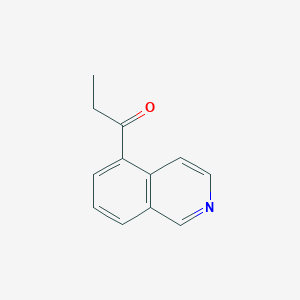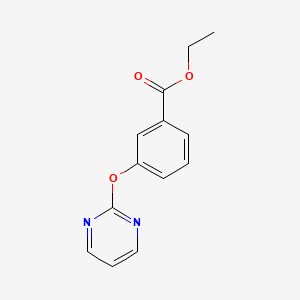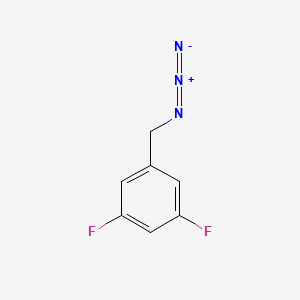
1-(Azidomethyl)-3,5-difluorobenzene
Descripción general
Descripción
Azidomethyl compounds are a class of organic compounds that contain an azidomethyl group (-CH2N3). This group is characterized by the presence of an azide functional group attached to a methylene group. These compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of azido compounds often involves the reaction of a precursor molecule with an azide ion (N3^-). For example, azidoiodinanes, which are structurally related to azidomethyl compounds, are synthesized from benziodoxoles and trimethylsilyl azide.Molecular Structure Analysis
Azidomethyl compounds typically have a molecular structure that includes a carbon atom bonded to both a hydrogen atom and an azide group. The exact structure can vary depending on the other groups present in the molecule.Chemical Reactions Analysis
Azidomethyl compounds can participate in various chemical reactions due to the reactivity of the azide group. For example, they can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups .Aplicaciones Científicas De Investigación
Synthesis of Triazole Derivatives
1-(Azidomethyl)-3,5-difluorobenzene is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl halides and dipropargyl uracil or thymine. These compounds have shown potential in inhibiting the acidic corrosion of steels, highlighting their industrial relevance (Negrón-Silva et al., 2013).
Improved Synthesis Techniques
Research has been conducted on developing safer and more efficient synthesis processes for 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a closely related compound. The improved process involves nucleophilic substitution reactions and microflow azide processes, emphasizing safety and environmental concerns in chemical manufacturing (Kopach et al., 2009).
Structural Analysis of Fluorobenzenes
The structure of compounds like 1-(Azidomethyl)-3,5-difluorobenzene is significant in understanding the weak acceptor capabilities of the C-F group, which is crucial in various chemical and pharmacological applications. Studies have explored the C-H···F-C interactions in crystalline fluorobenzenes to evaluate their structural properties (Thalladi et al., 1998).
Application in Gas Storage
Related azine-linked covalent organic frameworks, like ACOF-1 synthesized from hydrazine hydrate and 1,3,5-triformylbenzene, demonstrate significant potential for gas storage applications, including CO2, H2, and CH4. Such applications are critical in addressing environmental and energy storage challenges (Li et al., 2014).
Role in Organometallic Chemistry
Partially fluorinated benzenes, including derivatives similar to 1-(Azidomethyl)-3,5-difluorobenzene, are increasingly used as solvents in organometallic chemistry. Their weak coordination to metal centers makes them suitable for various catalytic and synthetic applications (Pike et al., 2017).
Biodegradation of Difluorobenzenes
The biodegradation of difluorobenzenes, including compounds related to 1-(Azidomethyl)-3,5-difluorobenzene, has been studied for environmental applications. Understanding the microbial degradation of such compounds is crucial for managing their impact on ecosystems (Moreira et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azidomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRPFZTPTUYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-3,5-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



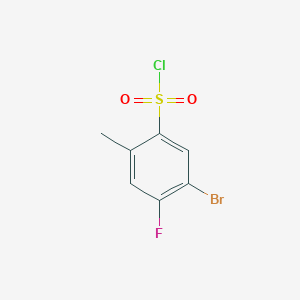
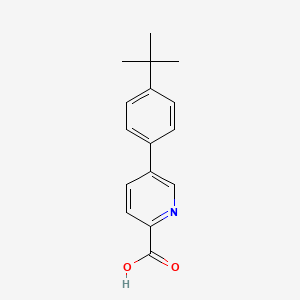
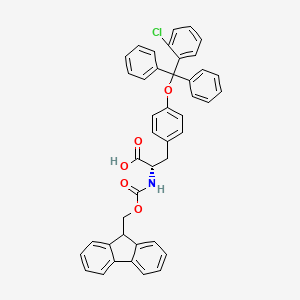
![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)
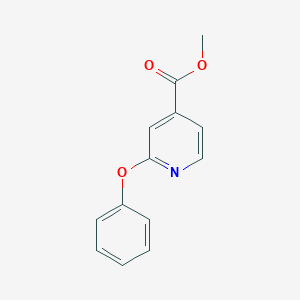
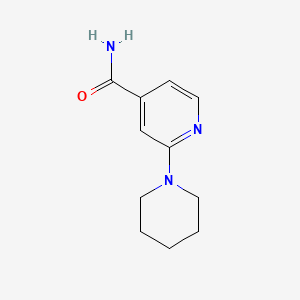
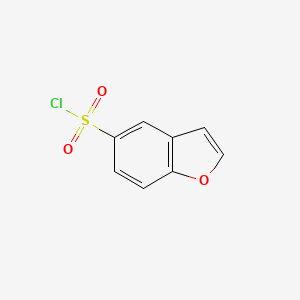
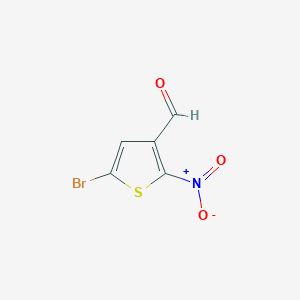
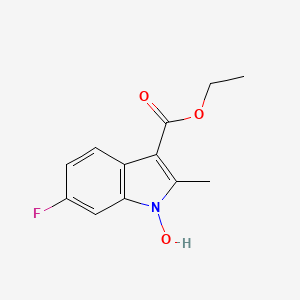
![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
